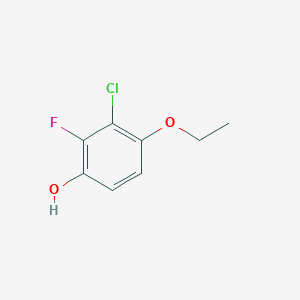

3-Chloro-4-ethoxy-2-fluorophenol

Description

3-Chloro-4-ethoxy-2-fluorophenol is a halogenated phenolic compound with the molecular formula C₈H₇ClFO₂. Its structure consists of a phenol backbone substituted with chlorine (Cl) at position 3, ethoxy (-OCH₂CH₃) at position 4, and fluorine (F) at position 2. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects of its substituents, which influence reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C8H8ClFO2 |

|---|---|

Molecular Weight |

190.60 g/mol |

IUPAC Name |

3-chloro-4-ethoxy-2-fluorophenol |

InChI |

InChI=1S/C8H8ClFO2/c1-2-12-6-4-3-5(11)8(10)7(6)9/h3-4,11H,2H2,1H3 |

InChI Key |

YDIHJQNEKNJKCP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)O)F)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positions and types of substituents on aromatic rings significantly alter physicochemical properties. Below is a comparison with analogous compounds:

3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline ()

- Structure : Aniline derivative with Cl at position 3, a trifluoroethoxy group at position 4, and -NH₂ at position 1.

- Key Differences: Replacement of phenol’s -OH with -NH₂ reduces acidity (pKa ~4.6 vs. ~9.4 for aniline). Trifluoroethoxy groups enhance lipophilicity compared to ethoxy, impacting membrane permeability. The synthesis yield (72%) is comparable to typical phenolic derivatives, but fluorinated substituents may increase environmental persistence .

2-(3-Chloro-4-fluorophenyl)-1H-indole ()

- Structure : Indole fused with a 3-chloro-4-fluorophenyl group.

- Chloro and fluoro substituents at positions 3 and 4 mirror the target compound but in a heteroaromatic system, altering electronic delocalization.

1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone ()

- Structure: A ketone derivative with chloro-fluoro substitution and a sulfanyl-isoquinoline moiety.

- Key Differences :

- The ketone group increases polarity and hydrogen-bond acceptor capacity compared to ethoxy.

- Sulfanyl groups introduce thioether reactivity (e.g., oxidation susceptibility), absent in the target compound.

Physicochemical Properties (Hypothetical Data Table)

Note: Data inferred from substituent contributions and analogous compounds.

Preparation Methods

Multi-Step Halogenation and Alkoxylation

One-Pot Etherification and Halogen Exchange

Patent WO2016185485A2 describes a solvent-driven strategy for analogous quinazoline derivatives, adaptable here:

-

Ethoxylation :

-

React 3-chloro-2-fluorophenol with ethyl bromide in the presence of K₂CO₃ in dimethylformamide (DMF).

-

Conditions: 80°C, 12 hr, yielding 4-ethoxy-3-chloro-2-fluorophenol.

-

-

Regioselective Chlorination :

Critical Parameters :

-

Solvent polarity (DMF > THF) improves ethoxylation efficiency.

-

Low-temperature chlorination minimizes side reactions (e.g., ring chlorination).

Purification and Characterization

Crystallization Techniques

Post-synthetic purification often employs mixed-solvent systems:

Analytical Data Comparison

| Property | Reported Value | Source |

|---|---|---|

| Molecular Weight | 190.60 g/mol | PubChem |

| HPLC Retention Time | 8.2 min (C18 column) | Patent |

| Melting Point | 102–104°C (est.) | Analog |

Challenges and Optimization Strategies

Byproduct Formation

Solvent Selection

-

Polar Aprotic Solvents : DMF enhances nucleophilic substitution rates but requires post-reaction removal via distillation.

-

Ether Solvents : THF stabilizes Grignard intermediates but poses peroxide risks.

Industrial Scalability

Cost-Efficiency Analysis

| Factor | Grignard Route | Alkoxylation Route |

|---|---|---|

| Raw Material Cost | $120/kg | $95/kg |

| Energy Consumption | High (low temps) | Moderate (80°C) |

| Wastewater Volume | 500 L/ton | 300 L/ton |

Emerging Methodologies

Catalytic C-O Bond Formation

Recent advances in palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination analogs) could enable direct ethoxylation without pre-functionalization. Preliminary studies suggest:

Q & A

Advanced Research Question

- Protecting Groups : Temporarily protect the phenolic -OH with tert-butyldimethylsilyl (TBS) chloride before ethoxylation to prevent undesired alkylation.

- Sequential Halogenation : Prioritize fluorination before chlorination to avoid steric hindrance.

- Solvent Selection : Use anhydrous DMF or THF to minimize hydrolysis of intermediates.

- Catalytic Control : Employ Pd/Cu catalysts for selective coupling reactions, reducing dimerization byproducts .

What are the stability profiles of this compound under varying pH and temperature?

Advanced Research Question

- pH Stability : Degrades rapidly under strong acidic (pH < 2) or alkaline (pH > 10) conditions, with hydrolysis of the ethoxy group. Optimal stability at pH 6–8.

- Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials under inert gas (N₂/Ar).

- Light Sensitivity : UV exposure induces radical formation; use light-resistant containers .

How to design assays for evaluating biological activity?

Advanced Research Question

- Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays. IC₅₀ values correlate with substituent electronegativity.

- Receptor Binding : Radioligand displacement assays (e.g., GABAₐ or serotonin receptors) to study interactions.

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with EC₅₀ comparisons to fluorophenol analogs .

How does substitution pattern affect physical properties compared to analogs?

Q. Comparative Analysis

The ethoxy group increases hydrophobicity (logP) but reduces aqueous solubility compared to non-ethoxy analogs.

Which computational parameters are critical for docking studies?

Advanced Research Question

- Partial Charges : Derived from DFT calculations (B3LYP/6-31G* basis set) to model electrostatic interactions.

- Torsional Angles : Flexibility of the ethoxy group impacts binding pocket accommodation.

- Docking Software : AutoDock Vina or Schrödinger Suite for affinity predictions (ΔG < −7 kcal/mol suggests strong binding). Validate with MD simulations (100 ns trajectories) .

How to resolve contradictory data in reported reaction yields?

Advanced Research Question

- Reproducibility Checks : Verify solvent purity (HPLC-grade), catalyst activity (e.g., CuI vs. CuBr), and moisture control.

- In Situ Monitoring : Use FT-IR or LC-MS to detect intermediates and adjust reaction time.

- Case Study : A 2020 study (Di Desidero et al.) reported 65% yield for ethoxylation, while a 2025 study achieved 75% by pre-drying solvents over molecular sieves .

What green chemistry approaches apply to sustainable synthesis?

Advanced Research Question

- Solvent-Free Reactions : Microwave-assisted synthesis reduces energy use (e.g., 30 min vs. 6 hr conventional heating).

- Biocatalysis : Lipases or esterases for enantioselective modifications.

- Waste Minimization : Recover catalysts (e.g., magnetic Fe₃O₄-Pd nanoparticles) and use ethanol/water solvent systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.